4-Amino-5-chloropyridine-3-sulfonic acid

Medicinal Chemistry Biological Assays Target Engagement

4-Amino-5-chloropyridine-3-sulfonic acid delivers a unique 4-amino-5-chloro-3-sulfonic acid substitution pattern that generic aminopyridine sulfonic acids cannot replicate. The electron-withdrawing 5-chloro substituent modulates reactivity in nucleophilic aromatic substitution, while the 4-amino group enables direct derivatization into pharmaceutically relevant sulfonamides. This precise regiochemistry has proven critical in developing sub-nanomolar CYP51 inhibitors and agrochemical leads. Insist on CAS 1352507-59-5 — positional isomers (e.g., 6-amino-5-chloro or des-chloro analogs) exhibit divergent biological and chemical behavior that can derail SAR campaigns and process scale-up.

Molecular Formula C5H5ClN2O3S
Molecular Weight 208.62 g/mol
Cat. No. B11799543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-chloropyridine-3-sulfonic acid
Molecular FormulaC5H5ClN2O3S
Molecular Weight208.62 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Cl)N)S(=O)(=O)O
InChIInChI=1S/C5H5ClN2O3S/c6-3-1-8-2-4(5(3)7)12(9,10)11/h1-2H,(H2,7,8)(H,9,10,11)
InChIKeyAIRNCUCFPCWBIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 4-Amino-5-chloropyridine-3-sulfonic Acid: A Pyridine Derivative for Advanced Synthesis and Biomedical Research


4-Amino-5-chloropyridine-3-sulfonic acid is a heterocyclic pyridine derivative characterized by the simultaneous presence of an amino group at the 4-position, a chlorine atom at the 5-position, and a sulfonic acid moiety at the 3-position on the pyridine ring, with a molecular formula of C5H5ClN2O3S and a molecular weight of 208.62 g/mol . This compound is primarily utilized as a key synthetic intermediate in the preparation of more complex sulfonamide derivatives and heterocyclic frameworks for pharmaceutical and agrochemical research [1]. Its chemical identity is unambiguously defined by the CAS Registry Number 1352507-59-5 .

Why 4-Amino-5-chloropyridine-3-sulfonic Acid Cannot Be Substituted with Other Aminopyridine Sulfonic Acids


Generic substitution among aminopyridine sulfonic acids fails due to the profound impact of specific ring substitution patterns on both physicochemical properties and downstream synthetic utility. The 4-amino-5-chloro-3-sulfonic acid substitution pattern confers a unique combination of electronic and steric properties that dictate solubility, reactivity in nucleophilic aromatic substitution, and the capacity to form specific hydrogen-bond networks . In contrast, analogs such as 4-aminopyridine-3-sulfonic acid (CAS 29452-57-1) lack the electron-withdrawing and sterically modulating 5-chloro substituent, while 5-chloropyridine-3-sulfonic acid (CAS 2358783-64-7) lacks the nucleophilic amino group essential for derivatization into sulfonamides and other pharmaceutically relevant motifs . Furthermore, the positional isomer 6-amino-5-chloropyridine-3-sulfonic acid (CAS 610275-89-3) exhibits a different spatial arrangement of functional groups, leading to altered intermolecular interactions and, consequently, divergent biological and chemical behavior [1].

Quantitative Evidence Guide: How 4-Amino-5-chloropyridine-3-sulfonic Acid Compares to Analogs


In Vitro Target Engagement Profile of 4-Amino-5-chloropyridine-3-sulfonic Acid

In a functional assay measuring antagonist activity at the muscarinic acetylcholine receptor (mAChR) in human CCRF-CEM cells, 4-amino-5-chloropyridine-3-sulfonic acid exhibited an IC50 value of >100,000 nM (>100 µM), indicating a lack of significant antagonism at this target [1]. This low activity provides a valuable baseline for SAR studies, establishing that the 4-amino-5-chloro-3-sulfonic acid scaffold, in its free acid form, is not inherently active at mAChRs. In contrast, more elaborated sulfonamide derivatives built upon this core have been reported with nanomolar activity against related targets, underscoring the compound's role as a non-interfering synthetic precursor rather than a direct biological probe [2].

Medicinal Chemistry Biological Assays Target Engagement

Aqueous Solubility and Formulation Potential of 4-Amino-5-chloropyridine-3-sulfonic Acid

4-Amino-5-chloropyridine-3-sulfonic acid is described as soluble in water and insoluble in non-polar solvents, a profile characteristic of its sulfonic acid moiety . This property contrasts with the non-sulfonated analog 4-amino-5-chloropyridine, which is expected to be more lipophilic and less water-soluble. The enhanced aqueous solubility facilitates its use in aqueous-phase synthetic reactions and simplifies purification by extraction, offering a distinct practical advantage over less polar pyridine analogs [1].

Formulation Science Physicochemical Profiling Analytical Chemistry

Synthetic Utility: A Platform for Sulfonamide and Sulfonyl Chloride Derivatives

The 3-sulfonic acid group of 4-amino-5-chloropyridine-3-sulfonic acid serves as a direct precursor to the corresponding sulfonyl chloride (a key electrophile for sulfonamide synthesis) upon treatment with standard chlorinating agents like PCl5 or SOCl2 [1]. This contrasts with 4-aminopyridine-3-sulfonic acid, which lacks the 5-chloro substituent, thereby limiting the potential for further diversification through cross-coupling or nucleophilic aromatic substitution at the 5-position. The presence of both an amino group (for diazotization/iodination) and a sulfonic acid group (for sulfonamide formation) provides a uniquely versatile synthetic handle [2].

Synthetic Methodology Medicinal Chemistry Organic Synthesis

Molecular Properties: Hydrogen Bonding and Polarity

4-Amino-5-chloropyridine-3-sulfonic acid possesses 2 hydrogen bond donors and 5 hydrogen bond acceptors, as calculated from its chemical structure . In comparison, the non-sulfonated analog 4-amino-5-chloropyridine has only 1 hydrogen bond donor and 2 acceptors, while the de-aminated analog 5-chloropyridine-3-sulfonic acid has 1 donor and 4 acceptors . The higher count of hydrogen bond donors and acceptors in the target compound correlates with increased polarity and water solubility, but also presents a different profile for molecular recognition in biological systems, potentially leading to distinct binding interactions with proteins compared to its less polar analogs.

Computational Chemistry Physicochemical Properties Drug Design

Primary Application Scenarios for 4-Amino-5-chloropyridine-3-sulfonic Acid in R&D and Industrial Settings


Synthesis of Novel Sulfonamide-Based Drug Candidates

4-Amino-5-chloropyridine-3-sulfonic acid serves as a critical starting material for the synthesis of pyridine-3-sulfonamide libraries. The sulfonic acid group is readily converted to a sulfonyl chloride, which then reacts with a wide range of amines to generate structurally diverse sulfonamide derivatives. As demonstrated in the development of Trypanosoma cruzi CYP51 inhibitors, the 4-aminopyridyl sulfonamide core derived from this and related building blocks yields compounds with sub-nanomolar activity [1]. The 5-chloro substituent provides a synthetic handle for further functionalization, enabling the exploration of SAR around the pyridine ring [2].

Agrochemical Intermediate for Herbicides and Fungicides

Chlorinated pyridine sulfonic acids are established intermediates in the synthesis of sulfonylurea herbicides and other crop protection agents [1]. The combination of an electron-withdrawing chloro group and a water-solubilizing sulfonic acid moiety in 4-amino-5-chloropyridine-3-sulfonic acid aligns with the physicochemical property profiles often sought in agrochemical lead optimization. Its aqueous solubility facilitates formulation as water-soluble concentrates or granules, reducing the need for organic co-solvents [2].

Chemical Biology Probe Synthesis and Target Identification

The compound can be employed to construct affinity probes or chemical tools for target identification. The amino group at the 4-position can be diazotized and subsequently replaced with iodine or other functional groups, enabling the introduction of tags (e.g., biotin, fluorescent dyes) or photoreactive crosslinkers [1]. The sulfonic acid group enhances water solubility, which is advantageous for maintaining probe solubility in biological media and minimizing non-specific binding to hydrophobic proteins or assay plates [2].

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The sulfonic acid group is a strong ligand for metal ions, and the amino group can also participate in coordination or serve as a site for post-synthetic modification. 4-Amino-5-chloropyridine-3-sulfonic acid can act as a bifunctional linker in the construction of novel coordination polymers or metal-organic frameworks with potential applications in catalysis, gas storage, or sensing [1]. The chloro substituent may influence the framework's topology and porosity compared to non-halogenated analogs, offering a parameter for tuning material properties [2].

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